molecular formula C26H28N4O2 B2540684 1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900293-08-5

1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Numéro de catalogue: B2540684
Numéro CAS: 900293-08-5
Poids moléculaire: 428.536
Clé InChI: KWPBQBFDOVILMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to a class of compounds known as dihydropyridines, which are characterized by their unique bicyclic structure. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis may involve the reaction of substituted 1,4-dicarbonyl compounds with hydrazine derivatives to form the desired dihydropyridine structure .

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyridines exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated lower IC50 values than established chemotherapeutics like melphalan when tested against human tumor cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Reference
1-benzyl-N-cyclohexyl-N-ethyl-4-oxo...Molt 4/C8<10
Related DihydropyridineL121015

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research indicates that certain pyrimidine derivatives can inhibit viral replication through interference with nucleotide biosynthesis pathways. Specifically, targeting these pathways has shown to enhance antiviral activity against viruses such as hepatitis E virus (HEV) .

Antiparasitic Activity

In addition to its anticancer and antiviral properties, some derivatives have shown promising antiprotozoal activity. For instance, studies have highlighted the effectiveness of pyridine-based compounds against protozoan infections, suggesting a broad spectrum of biological activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may act by:

  • Inhibiting Enzyme Activity : Certain derivatives inhibit enzymes involved in nucleotide synthesis or other metabolic pathways crucial for cell survival.
  • Inducing Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the evaluation of a related dihydropyridine derivative in a clinical setting where it was tested against multiple cancer types. The results showed a significant reduction in tumor size and improved survival rates among treated subjects compared to controls .

Applications De Recherche Scientifique

Pharmacological Applications

The compound exhibits promising biological activities that are of interest in drug development.

1. Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine compounds demonstrate anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines such as HT29 (human colon cancer) and DU145 (prostate cancer) through mechanisms involving molecular docking with critical kinases like EGFR (Epidermal Growth Factor Receptor) . The structural features of 1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may enhance its efficacy against similar targets.

2. Antiviral Properties
Compounds within the same chemical family have been evaluated for their antiviral activities. For example, pyrazolo derivatives have shown effectiveness against viruses such as herpes simplex virus type-1 and HIV. The structural characteristics of this compound could be explored for similar antiviral applications .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Steps:

  • Formation of the Dihydropyridine Framework: Utilizing 1-benzyl and N-cyclohexyl amines to construct the core structure.
  • Cyclization Reactions: Employing cyclization techniques to create the pyrido-pyrrolo linkage.
  • Functionalization: Adding carboxamide groups to enhance solubility and bioactivity.

This multi-step synthetic route allows for modifications that may lead to derivatives with enhanced pharmacological profiles.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

Case Study 1: Anticancer Evaluation
A study evaluated a related compound's effect on cancer cell proliferation by performing in vitro assays. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response .

Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to understand the interaction between the compound and key biological targets. The docking scores indicated strong binding affinities comparable to known inhibitors .

Propriétés

IUPAC Name

6-benzyl-N-cyclohexyl-N-ethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-2-28(20-13-7-4-8-14-20)26(32)22-17-21-24(30(22)18-19-11-5-3-6-12-19)27-23-15-9-10-16-29(23)25(21)31/h3,5-6,9-12,15-17,20H,2,4,7-8,13-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPBQBFDOVILMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.